

BMS-986142 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMS-986142

Cat. No.: B606288

[Get Quote](#)

An In-depth Technical Guide to BMS-986142

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **BMS-986142**, a reversible inhibitor of Bruton's tyrosine kinase (BTK). The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

BMS-986142 is a potent and highly selective, reversible small molecule inhibitor of Bruton's tyrosine kinase.^{[1][2][3]} Its chemical and physical properties are summarized in the table below.

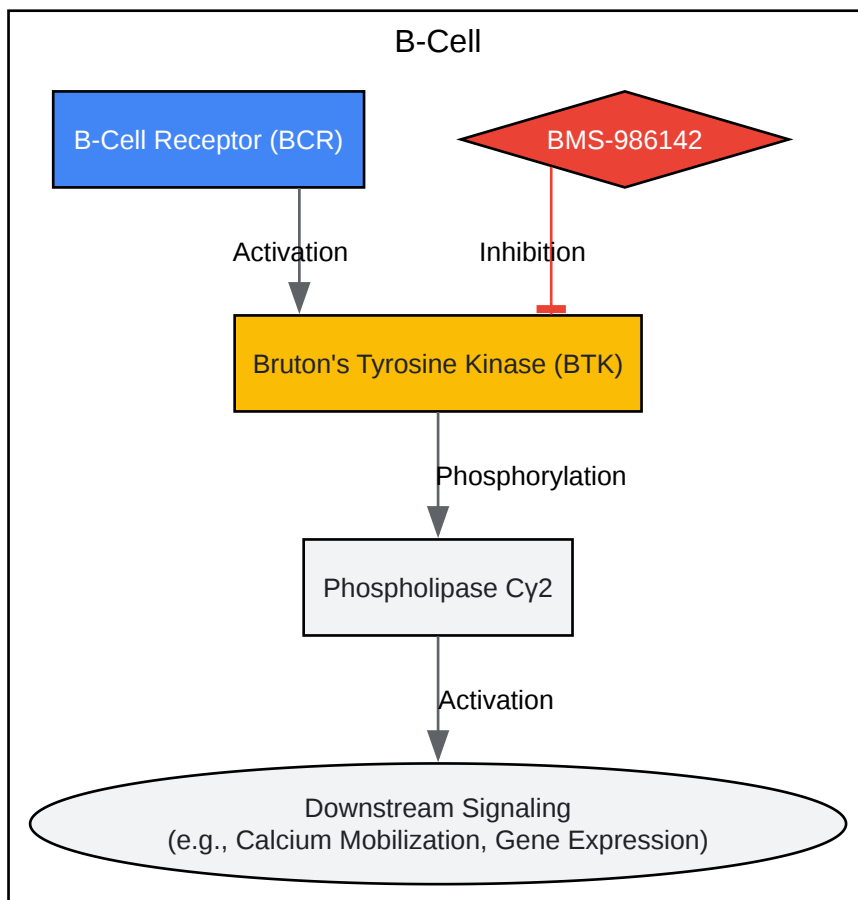
Property	Value
IUPAC Name	(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide[4]
Molecular Formula	C32H30F2N4O4[5][6]
Molecular Weight	572.60 g/mol [4][5]
CAS Number	1643368-58-4[5]
Appearance	White to off-white solid[5]
SMILES String	C--INVALID-LINK--(C)O)CC6">C@@C(=O)N
InChIKey	ZRYMMWAJAFUANM-UHFFFAOYSA-N[6]
Purity	>98%

Pharmacology

Mechanism of Action

BMS-986142 is a reversible inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase belonging to the Tec family.[6][7] BTK is a critical signaling element in various immune pathways, including B-cell receptor (BCR), Fc receptor, and RANK receptor signaling.[7] By inhibiting the kinase activity of BTK, **BMS-986142** is expected to modulate B-cell-mediated and non-B-cell-mediated autoimmune responses without causing B-cell depletion.[7] This mechanism makes it a promising therapeutic target for autoimmune diseases such as rheumatoid arthritis (RA).[8]

BTK Signaling Pathway Inhibition by BMS-986142

[Click to download full resolution via product page](#)

BTK Signaling Pathway Inhibition

Pharmacological Profile

BMS-986142 is a potent inhibitor of BTK with high selectivity against a wide range of other kinases. The table below summarizes its inhibitory activity.

Target	IC50 (nM)	Selectivity vs. BTK
BTK	0.5	-
TEC	10	20-fold
ITK	15	30-fold
BLK	23	46-fold
TXK	28	56-fold
BMX	32	64-fold
LCK	71	142-fold
SRC	1100	2200-fold

Data sourced from
MedChemExpress and PLOS
One.[\[1\]](#)[\[5\]](#)

Experimental Protocols and Studies

3.1. In Vitro Studies

Kinase Selectivity Assay

- Objective: To determine the selectivity of **BMS-986142** against a panel of kinases.
- Methodology: The inhibitory activity of **BMS-986142** was assessed against a panel of 384 kinases in enzymatic assays. The half maximal inhibitory concentration (IC50) was determined for each kinase.[\[1\]](#)[\[9\]](#)
- Results: **BMS-986142** demonstrated high selectivity for BTK. Of the 384 kinases tested, only five were inhibited with less than 100-fold selectivity compared to BTK, with four of these being members of the Tec family of kinases.[\[1\]](#)[\[9\]](#)

B-Cell Functional Assays

- Objective: To evaluate the effect of **BMS-986142** on B-cell receptor (BCR)-dependent functions.
- Methodology:
 - Calcium Flux: Ramos B cells were treated with anti-IgM to activate the BCR, and the effect of **BMS-986142** on BTK-dependent calcium flux was measured.[\[5\]](#)
 - Cytokine Production and Cell Proliferation: Primary human B cells were stimulated through the BCR, and the inhibitory effect of **BMS-986142** on the production of inflammatory cytokines (IL-6 and TNF- α) and cell proliferation was assessed.[\[1\]](#)[\[9\]](#)
 - CD69 Expression: Human whole blood was stimulated with anti-IgD-dextran to activate BCR signaling, and the expression of the activation marker CD69 on B cells was measured by flow cytometry.[\[7\]](#)
- Results:
 - **BMS-986142** inhibited BTK-dependent calcium flux with an IC₅₀ of 9 nM.[\[5\]](#)
 - It potently inhibited the production of IL-6 and TNF- α , cell proliferation, and the expression of CD86 on primary human B cells.[\[1\]](#)[\[9\]](#)
 - In human whole blood, **BMS-986142** inhibited BCR-stimulated CD69 expression on B cells with an IC₅₀ of 90 nM.[\[1\]](#)

Fc γ Receptor-Dependent Cytokine Production

- Objective: To assess the impact of **BMS-986142** on Fc γ receptor (Fc γ R)-mediated inflammatory responses.
- Methodology: Human peripheral blood mononuclear cells (PBMCs) were stimulated with IgG-containing immune complexes to trigger Fc γ R-dependent signaling. The production of TNF- α and IL-6 was measured in the presence of varying concentrations of **BMS-986142**.[\[1\]](#)[\[9\]](#)

- Results: **BMS-986142** inhibited the production of TNF- α and IL-6 with IC50 values of 3 nM and 4 nM, respectively.[1][9]

RANK-L-Induced Osteoclastogenesis

- Objective: To investigate the effect of **BMS-986142** on the formation of osteoclasts.
- Methodology: Osteoclast precursor cells were cultured with human macrophage colony-stimulating factor and RANK-L in the presence of **BMS-986142**. After 9 days, the cells were stained for tartrate-resistant acid phosphatase (TRAP), and the number of TRAP-positive multinucleated cells was quantified.[9]
- Results: **BMS-986142** was found to block RANK-L-induced osteoclastogenesis, suggesting a potential role in preventing bone resorption in diseases like rheumatoid arthritis.[1][9]

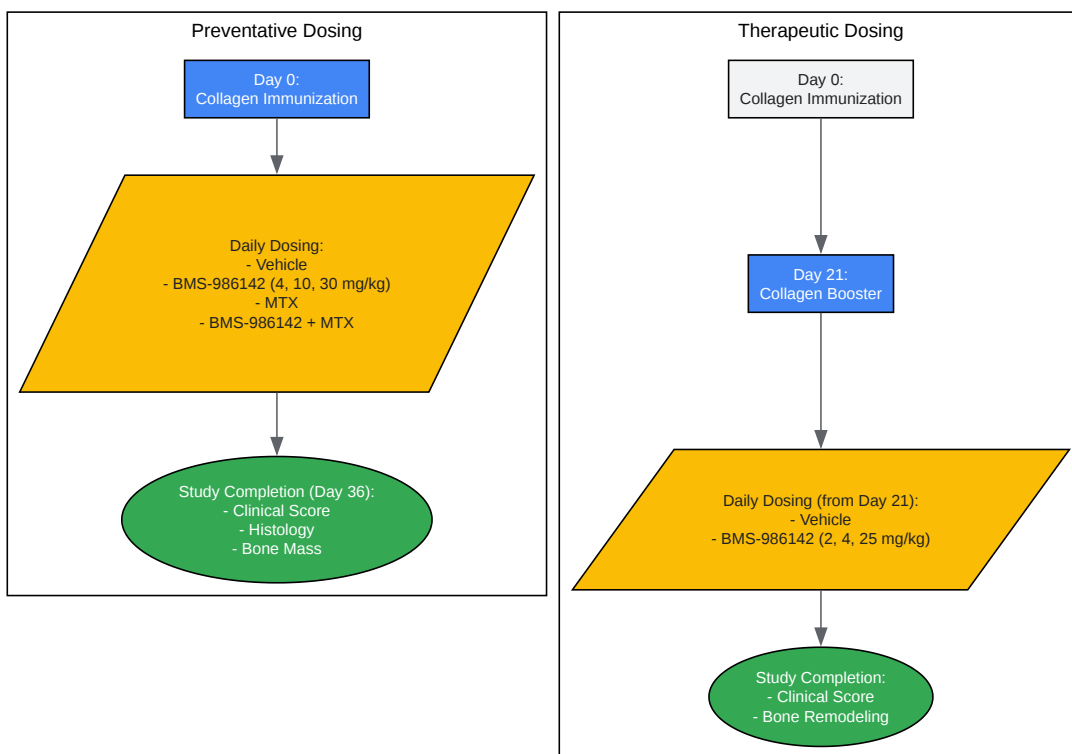
3.2. In Vivo Studies

Murine Collagen-Induced Arthritis (CIA) Model

- Objective: To evaluate the efficacy of **BMS-986142** in a mouse model of rheumatoid arthritis.
- Methodology:
 - Preventative Dosing: Mice were administered **BMS-986142** daily at doses of 4, 10, and 30 mg/kg, starting from the day of immunization with collagen. Some groups received **BMS-986142** in combination with methotrexate (MTX).[1][5]
 - Therapeutic Dosing: Treatment with **BMS-986142** at doses of 2, 4, and 25 mg/kg was initiated after the collagen booster immunization on day 21.[1][5]
 - Assessment: The severity of paw inflammation (clinical score), bone erosion, and inflammation were evaluated.[1][9]
- Results:
 - In the preventative regimen, **BMS-986142** led to dose-dependent reductions in clinical scores of 26%, 43%, and 79% at 4, 10, and 30 mg/kg, respectively. Co-administration with MTX showed an additive benefit.[5]

- In the therapeutic regimen, **BMS-986142** resulted in clinical score reductions of 17%, 37%, and 67% at 2, 4, and 25 mg/kg, respectively.[\[1\]](#)[\[5\]](#)
- The treatment also provided dose-dependent protection against bone remodeling and loss of bone mass.[\[1\]](#)

Collagen-Induced Arthritis (CIA) Model Experimental Workflow

[Click to download full resolution via product page](#)

CIA Model Experimental Workflow

Clinical Trials

BMS-986142 has been evaluated in several clinical trials for autoimmune diseases.

- Phase 1 Studies (NCT02257151, NCT02456844, NCT02880670, NCT02762123): These studies in healthy volunteers established the safety, tolerability, pharmacokinetics, and pharmacodynamics of **BMS-986142**. The drug was generally well-tolerated, with rapid absorption (peak concentrations within 2 hours) and a half-life of 7 to 11 hours, supporting once-daily dosing.^{[5][7][10]} No significant pharmacokinetic interaction was observed with methotrexate.^{[7][10]}
- Phase 2 Study in Rheumatoid Arthritis (NCT02638948): This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of **BMS-986142** in patients with moderate-to-severe RA with an inadequate response to methotrexate.^{[6][11][12]} The study did not meet its co-primary endpoints for ACR20 and ACR70 improvement at week 12.^[11] The 350 mg dose was discontinued due to elevated liver enzymes.^{[6][11]} The study concluded that further investigation of **BMS-986142** for RA is not warranted.^[11]
- Phase 2 Study in Sjögren's Syndrome (NCT02843659): This study was designed to evaluate the efficacy and safety of **BMS-986142** in subjects with moderate to severe primary Sjögren's Syndrome, but it was terminated.^{[5][6]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
- 2. BMS-986142 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 4. Bms-986142 | C32H30F2N4O4 | CID 86582336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BMS-986142 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Safety, pharmacokinetics, and pharmacodynamics of BMS-986142, a novel reversible BTK inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bruton's Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety, pharmacokinetics, and pharmacodynamics of BMS-986142, a novel reversible BTK inhibitor, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of BMS-986142, a reversible Bruton's tyrosine kinase inhibitor, for the treatment of rheumatoid arthritis: a phase 2, randomised, double-blind, dose-ranging, placebo-controlled, adaptive design study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of BMS-986142, a reversible Bruton's tyrosine kinase inhibitor, for the treatment of rheumatoid arthritis: a phase 2, randomised, double-blind, dose-ranging, placebo-controlled, adaptive design study - White Rose Research Online [eprints.whiterose.ac.uk]
- To cite this document: BenchChem. [BMS-986142 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606288#bms-986142-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com